- Nucleophilic Amination and Etherification of Aryl Alkyl ThioethersOrganic Letters, 2018, 20(16), 4749-4753,
Cas no 90921-35-0 (2-Isopropoxy-benzonitrile)
2-Isopropoxy-benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with an isopropoxy group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its nitrile functionality allows for further transformations, such as hydrolysis or reduction, while the isopropoxy group enhances solubility and steric properties. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture supports precise modifications in complex organic syntheses, particularly in the development of bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.

2-Isopropoxy-benzonitrile structure
商品名:2-Isopropoxy-benzonitrile
CAS番号:90921-35-0
MF:C10H11NO
メガワット:161.200442552567
MDL:MFCD02257394
CID:1956251
PubChem ID:11457850
2-Isopropoxy-benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 2-(1-methylethoxy)-
- 2-(1-methylethoxy)Benzonitrile
- 2-Isopropoxybenzonitrile
- 2-(1-Methylethoxy)benzonitrile (ACI)
- Benzonitrile, o-isopropoxy- (7CI)
- 2-(Propan-2-yloxy)benzonitrile
- 2-Propan-2-yloxybenzonitrile
- DB-078840
- starbld0016818
- BS-29848
- 2-[(1-methylethyl)oxy]benzonitrile
- 90921-35-0
- 2-isopropoxy-benzonitrile
- AKOS000178307
- SCHEMBL1871847
- CS-0135561
- E81673
- MSFGJJZPHGNGCY-UHFFFAOYSA-N
- 2-Isopropoxy-benzonitrile
-
- MDL: MFCD02257394
- インチ: 1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3
- InChIKey: MSFGJJZPHGNGCY-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(OC(C)C)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 161.084063974g/mol
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 33Ų
2-Isopropoxy-benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206201-1g |
2-Isopropoxybenzonitrile |
90921-35-0 | 98% | 1g |
¥994.00 | 2024-04-25 | |
TRC | I918545-500mg |
2-Isopropoxy-benzonitrile |
90921-35-0 | 500mg |
$ 275.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206201-10g |
2-Isopropoxybenzonitrile |
90921-35-0 | 98% | 10g |
¥4866.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206201-250mg |
2-Isopropoxybenzonitrile |
90921-35-0 | 98% | 250mg |
¥464.00 | 2024-04-25 | |
Aaron | AR00H5EQ-250mg |
Benzonitrile, 2-(1-Methylethoxy)- |
90921-35-0 | 98% | 250mg |
$45.00 | 2025-01-24 | |
Aaron | AR00H5EQ-100mg |
Benzonitrile, 2-(1-Methylethoxy)- |
90921-35-0 | 98% | 100mg |
$27.00 | 2025-01-24 | |
Aaron | AR00H5EQ-1g |
Benzonitrile, 2-(1-Methylethoxy)- |
90921-35-0 | 98% | 1g |
$90.00 | 2025-01-24 | |
Aaron | AR00H5EQ-5g |
Benzonitrile, 2-(1-Methylethoxy)- |
90921-35-0 | 98% | 5g |
$397.00 | 2025-01-24 | |
A2B Chem LLC | AH99062-1g |
2-Isopropoxybenzonitrile |
90921-35-0 | 95% | 1g |
$113.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK731-5g |
Benzonitrile, 2-(1-methylethoxy)- |
90921-35-0 | 95% | 5g |
¥3118.0 | 2024-04-16 |
2-Isopropoxy-benzonitrile 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- Construction of the cyano group by functional-group transformation from a nitrogen-containing starting materialScience of Synthesis, 2004, 19, 109-131,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide ScaffoldJournal of Medicinal Chemistry, 2016, 59(7), 3471-3488,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ; 18 h, 110 °C
リファレンス
- Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic AlcoholsJournal of the American Chemical Society, 2018, 140(15), 5023-5027,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Zinc , Nickel dichloride Solvents: p-Xylene ; 24 h, rt
リファレンス
- Nickel(0)-complex mediated alkyl carbon-oxygen bond cleavage of aromatic alkyl ethers and related reactionsRecent Research Developments in Organic Chemistry, 2003, 7, 43-51,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
リファレンス
- Design and synthesis of 3-aryl-5-alicyclic-[1,2,4]oxadiazoles as novel platelet aggregation inhibitorsJournal of the Chinese Chemical Society (Taipei, 2005, 52(2), 331-338,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium hydroxide ; rt; 70 min, 70 °C
リファレンス
- Triton B-Mediated Efficient and Convenient Alkoxylation of Activated Aryl and Heteroaryl HalidesSynthetic Communications, 2010, 40(14), 2122-2129,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min
1.2 24 h, 35 °C
1.2 24 h, 35 °C
リファレンス
- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysisChem, 2023, 9(2), 343-362,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Zinc , Nickel dichloride Solvents: Xylene ; 1 d, reflux
リファレンス
- Nickel/zinc-mediated synthesis of aromatic nitriles from aromatic oxime ethersSynthetic Communications, 2002, 32(16), 2519-2525,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicalsJournal of the Chemical Society, 2001, (20), 2704-2710,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
リファレンス
- Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond CleavageOrganic Letters, 2018, 20(14), 4267-4272,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 17 h, rt
リファレンス
- Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic InsightsJournal of the American Chemical Society, 2010, 132(28), 9688-9692,
2-Isopropoxy-benzonitrile Raw materials
- Benzene,1-methoxy-2-(1-methylethoxy)-
- 2-Methoxybenzonitrile
- 2-Hydroxybenzonitrile
- BENZALDEHYDE, 2-(1-METHYLETHOXY)-, O-ETHYLOXIME
- 2-Fluorobenzonitrile
- BENZALDEHYDE, 2-(1-METHYLETHOXY)-, O-METHYLOXIME
- 2-(methylsulfanyl)benzonitrile
- trimethylsilanecarbonitrile
2-Isopropoxy-benzonitrile Preparation Products
2-Isopropoxy-benzonitrile 関連文献
-
1. Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicalsRino Leardini,Hamish McNab,Matteo Minozzi,Daniele Nanni,David Reed,Andrew G. Wright J. Chem. Soc. Perkin Trans. 1 2001 2704
90921-35-0 (2-Isopropoxy-benzonitrile) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:90921-35-0)2-Isopropoxy-benzonitrile

清らかである:99%/99%
はかる:5g/10g
価格 ($):397.0/477.0